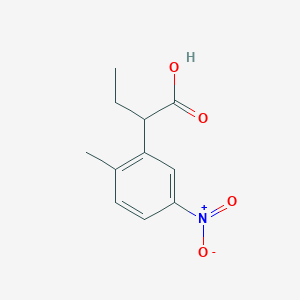
Ethyl 2-methyl-5-nitrophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-5-nitrophenylacetic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a nitro group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-nitrophenylacetic acid can be achieved through several methods. One common approach involves the nitration of ethyl 2-methylphenylacetic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-nitrophenylacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products Formed
Reduction: Ethyl 2-methyl-5-aminophenylacetic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Esterification: Ethyl esters of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-methyl-5-nitrophenylacetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-nitrophenylacetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical processes .
Comparison with Similar Compounds
Ethyl 2-methyl-5-nitrophenylacetic acid can be compared with other similar compounds, such as:
Ethyl 2-methylphenylacetic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Ethyl 5-nitrophenylacetic acid: Lacks the methyl group, which may affect its steric and electronic properties.
2-Methyl-5-nitrophenylacetic acid: Lacks the ethyl ester group, influencing its solubility and reactivity.
The presence of both the nitro and methyl groups in this compound makes it unique in terms of its chemical and biological properties .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(2-methyl-5-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-3-9(11(13)14)10-6-8(12(15)16)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) |
InChI Key |
HPUHCZPTNPQBCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)[N+](=O)[O-])C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















